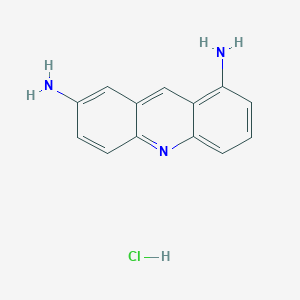

2,8-Diaminoacridin-Hydrochlorid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H12ClN3 |

|---|---|

Molecular Weight |

245.71 g/mol |

IUPAC Name |

acridine-1,7-diamine;hydrochloride |

InChI |

InChI=1S/C13H11N3.ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;/h1-7H,14-15H2;1H |

InChI Key |

DPBOUKQVTWJLRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl |

Origin of Product |

United States |

Historical Scientific Investigation of Acridine Derivatives

The study of acridine (B1665455) derivatives dates back to the late 19th and early 20th centuries, with initial isolation from coal tar. rsc.org Early research primarily focused on the synthesis of various isomers and their potential applications as dyes and antiseptic agents. While numerous acridine compounds were synthesized and tested, the focus of in-depth scientific investigation rapidly coalesced around derivatives showing significant biological activity, such as proflavine (B1679165) (3,6-diaminoacridine) and acriflavine. wikipedia.org

One of the few specific mentions of the 2,8-diaminoacridine isomer in early literature is a study on the absorption of antibacterial substances by Bacterium lactis aerogenes. acs.org This indicates that the compound was synthesized and subjected to at least preliminary biological screening. However, it did not become a primary subject of further research, unlike its 3,6-isomer.

Foundational Role in Molecular Biology Research

There is no evidence in the available scientific literature to suggest that 2,8-Diaminoacridine Hydrochloride has played a foundational role in molecular biology research. This role is almost exclusively attributed to proflavine (B1679165) (3,6-diaminoacridine). Proflavine's ability to intercalate between the base pairs of DNA made it an invaluable tool in the foundational studies of DNA structure and function. Its mutagenic properties, specifically causing base-pair deletions or insertions, were crucial in early research to understand the nature of the genetic code.

The planar structure of the acridine (B1665455) ring system allows it to fit between the stacked bases of the DNA double helix, a mechanism that was extensively studied using proflavine. These intercalation properties are also the basis for its use as a fluorescent dye in microscopy. Unfortunately, similar detailed molecular biology studies for the 2,8-diaminoacridine isomer are not documented in published research.

Current Academic Research Trajectories for Diaminoacridine Compounds

Deoxyribonucleic Acid (DNA) Intercalation Dynamics

The hallmark of 2,8-Diaminoacridin-Hydrochlorid's interaction with biological systems is its ability to intercalate into the DNA double helix. acs.org This process, where the planar acridine ring inserts itself between adjacent base pairs, is a multifaceted event governed by specific structural and conformational dynamics.

The intercalation of this compound into DNA is a non-covalent binding interaction driven primarily by π-π stacking forces between the aromatic system of the acridine molecule and the nitrogenous bases of DNA. acs.org The planar geometry of the proflavine (B1679165) molecule is crucial for this mode of binding, allowing it to slide into the space created by the local unwinding of the DNA duplex. acs.orgnih.gov

The process is often described as a two-step mechanism. rsc.org Initially, an external binding event occurs, where the proflavine molecule associates with the outside of the DNA helix, likely in the grooves. This is followed by the primary intercalation event, where the molecule inserts itself between the base pairs. rsc.org Solid-state NMR studies have shown that in the intercalated complex, the aromatic ring plane of proflavine is oriented perpendicular to the fiber axis of the DNA. nih.gov The exocyclic amino groups of proflavine are positioned in the major groove of the DNA, where they can form hydrogen bonds with the phosphate (B84403) and sugar groups of the DNA backbone, further stabilizing the complex. rsc.org This deep intercalation is a key feature of its interaction with DNA. rsc.org

Spectroscopic analysis reveals characteristic changes upon intercalation, including a red-shift in the absorption spectrum and a decrease in the fluorescence intensity of proflavine. mdpi.com These changes serve as typical indicators of the intercalative binding mode. mdpi.com

The insertion of the planar this compound molecule between DNA base pairs induces significant conformational changes in the DNA's secondary structure. A primary consequence of intercalation is the unwinding and lengthening of the DNA double helix. acs.org This structural distortion is necessary to accommodate the intercalator.

Molecular mechanics and crystallographic studies have revealed that intercalation leads to a widening of the DNA grooves compared to standard A- or B-form DNA. nih.gov Furthermore, the binding of proflavine introduces distinct alterations in the local geometry of the DNA, including changes in roll, twist, and tilt angles of the base pairs at the intercalation site. nih.gov While the deoxyribose ring puckering may not be significantly altered, profound changes are observed in the orientation of the phosphodiester backbone. nih.gov Some phosphodiester groups tilt to become nearly parallel to the helix axis, likely spanning the intercalation site, while others tilt to a nearly perpendicular orientation to compensate for the helical unwinding. nih.gov

| Conformational Change | Description |

| Unwinding | The DNA helix untwists to create space for the intercalator. |

| Lengthening | The distance between base pairs increases at the site of intercalation. |

| Groove Widening | The major and minor grooves of the DNA are widened. |

| Phosphodiester Backbone Alteration | The orientation of the phosphate groups is significantly changed. nih.gov |

While this compound can intercalate throughout the DNA molecule, it exhibits a degree of sequence preference. Research has indicated a preference for intercalation at CpG (cytosine-guanine) sequences. nih.gov Molecular models derived from crystallographic studies of proflavine complexed with DNA decamers have focused on CpG sites. nih.gov

The binding of proflavine is not limited to a single mode. Studies have identified both intercalation and surface binding as operative interaction modes. acs.orgnih.gov The prevalence of each mode can be influenced by factors such as the concentration of the compound and the local environment. acs.orgnih.gov For instance, in studies with synthetic polynucleotides, intercalation is the dominant mode for poly(dG-dC)·poly(dG-dC) at lower ethanol (B145695) concentrations, while surface binding becomes more prominent at higher concentrations. nih.gov In contrast, for poly(dA-dT)·poly(dA-dT), both modes appear to be operative, with the balance shifting towards surface binding with increasing proflavine content. acs.orgnih.gov This suggests that the base composition of the DNA sequence plays a role in the preferred binding mode.

Inhibition of Nucleic Acid Biosynthesis and Replication Processes

The structural and conformational perturbations induced by this compound intercalation have profound functional consequences, leading to the inhibition of critical cellular processes that rely on the DNA template.

The intercalation of this compound into the DNA template directly interferes with the process of DNA replication. researchgate.net The distortion of the DNA helix, including its unwinding and lengthening, creates a physical barrier that impedes the progression of DNA polymerase along the template strand. nih.gov This can lead to the stalling or dissociation of the replication machinery, ultimately inhibiting the synthesis of new DNA strands.

Studies have shown that the presence of proflavine during in vitro DNA replication can induce frameshift mutations, particularly one base-pair deletions. nih.gov These mutations are not random, with a high frequency of deletions occurring opposite purine (B94841) bases that are 3' to a pyrimidine (B1678525) in the template sequence. nih.gov This suggests that the interaction between proflavine, the DNA template, and DNA polymerase is sequence-dependent and can lead to errors in replication. nih.gov The stabilization of DNA-topoisomerase II intermediates by proflavine is another mechanism that can contribute to DNA breakage and the disruption of replication. mdpi.com

| Finding | Experimental System | Consequence |

| Induction of frameshift mutations nih.gov | In vitro DNA replication with Klenow fragment | One base-pair deletions, primarily at Pu-Py sequences. |

| Inhibition of processive DNA polymerization nih.gov | Proflavine-template complexes exposed to light | Reversible inhibition opposite pyrimidines. |

| Stabilization of DNA-topoisomerase II intermediates mdpi.com | Cellular systems | Potential for DNA strand breaks. |

Similar to its effects on replication, the intercalation of this compound also disrupts the process of transcription, where the genetic information encoded in DNA is copied into RNA. researchgate.net The altered DNA structure serves as a roadblock for RNA polymerase, the enzyme responsible for transcription.

In studies using isolated nucleoli from Tetrahymena thermophila, low concentrations of proflavine were found to inhibit both transcription termination and the splicing of the rRNA precursor. nih.gov In vivo experiments further demonstrated that proflavine affects transcription termination, leading to the accumulation of longer-than-normal rRNA precursor molecules. nih.gov Interestingly, these improperly terminated precursor molecules were not spliced, indicating that proper termination is a prerequisite for splicing and that proflavine's primary effect in this system is on the termination step of transcription. nih.gov The interference with these fundamental processes highlights the broad impact of this compound on nucleic acid biosynthesis.

Enzyme Modulation and Catalytic Inhibition by this compound

This compound modulates the activity of several crucial enzymes involved in nucleic acid metabolism and viral replication. Its primary mode of enzymatic interference is through direct binding to DNA, which in turn affects the function of enzymes that use DNA as a template or substrate. Additionally, direct interactions with certain viral enzymes have been reported.

Mechanisms of DNA Polymerase Inhibition

This compound is a known inhibitor of DNA synthesis, a consequence of its ability to interfere with the function of DNA polymerases. The primary mechanism of this inhibition is its intercalation between the base pairs of the DNA template. This insertion distorts the double helix, creating a physical impediment that hinders the progression of the DNA polymerase enzyme along the template strand. This disruption prevents the accurate and efficient replication of DNA.

Kinetic studies on the inhibition of E. coli DNA polymerase I by proflavine have provided detailed insights into this process. The inhibition is competitive with respect to the DNA template, indicating that the compound and the enzyme's natural substrate (the DNA template) compete for the same binding site on the enzyme. cdnsciencepub.com However, the inhibition is noncompetitive with respect to the deoxyribonucleoside triphosphates (dNTPs), the building blocks for the new DNA strand. cdnsciencepub.com This suggests that proflavine does not directly block the binding of dNTPs to the enzyme's active site. Instead, the intercalation of proflavine into the DNA template likely alters the conformation of the template-enzyme complex, thereby allosterically affecting the catalytic activity of the polymerase.

The extent of this inhibition has been shown to be directly proportional to the concentration of proflavine bound to the DNA, up to the saturation of the strong binding sites. cdnsciencepub.com Research indicates that one molecule of proflavine is sufficient to inhibit the function of the enzyme over a region spanning approximately four base pairs. cdnsciencepub.com

Table 1: Kinetic Parameters of DNA Polymerase I Inhibition by Proflavine

| Parameter | Value | Type of Inhibition |

|---|---|---|

| Apparent K_m (poly d(A-T)) | 3.6 x 10⁻⁵ M | - |

| Apparent K_i (vs. Polynucleotide) | 7.4 x 10⁻⁷ M | Competitive |

| Apparent K_m (dNTPs) | 5.4 x 10⁻⁵ M | - |

| Apparent K_i (vs. dNTPs) | 1.9 x 10⁻⁵ M | Noncompetitive |

Data derived from studies on E. coli DNA polymerase I. cdnsciencepub.com

Interactions with DNA Topoisomerases

This compound also targets DNA topoisomerases, enzymes that are essential for resolving the topological challenges that arise during DNA replication, transcription, and recombination. Specifically, it has been shown to interact with and inhibit topoisomerase II. mdpi.com

The mechanism of inhibition involves the stabilization of the "cleavage complex," a transient intermediate in the topoisomerase II catalytic cycle. mdpi.com During its normal function, topoisomerase II creates a transient double-strand break in the DNA, passes another segment of the DNA through the break, and then reseals the break. nih.govnih.gov this compound, by intercalating into the DNA at or near the site of enzyme activity, traps the topoisomerase II enzyme after it has cleaved the DNA but before it can religate the strands. nih.gov

This stabilization of the cleavage complex transforms the essential enzyme into a potent cellular toxin. nih.gov The accumulation of these stalled complexes leads to the formation of permanent, lethal double-strand breaks in the DNA, which can trigger programmed cell death (apoptosis). This mode of action is characteristic of a class of anticancer agents known as topoisomerase poisons.

Inhibition of Viral Papain-like Proteases

Recent research has identified this compound and its derivatives as inhibitors of viral proteases, specifically those found in coronaviruses. Proflavine hemisulfate has demonstrated inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net The main protease is a cysteine protease that plays a critical role in the viral replication cycle by cleaving the viral polyproteins into functional individual proteins.

In enzymatic assays, proflavine hemisulfate was found to inhibit SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC₅₀) of 2.07 µM. researchgate.net Kinetic studies have characterized this inhibition as non-competitive. researchgate.net Furthermore, a related compound, Acriflavine, which shares the same acridine scaffold, has been reported to inhibit not only Mpro but also the papain-like protease (PLpro) of SARS-CoV-2, suggesting the potential for dual-target inhibition by acridine-based compounds. researchgate.net The ability to inhibit these essential viral enzymes highlights a potential antiviral application for this compound.

Table 2: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Acridine Derivatives

| Compound | Target Protease | IC₅₀ (µM) |

|---|---|---|

| Proflavine Hemisulfate | Mpro | 2.07 ± 0.01 |

| Acriflavine | Mpro | 5.60 ± 0.29 |

| Acriflavine | Papain-like Protease (PLpro) | 1.66 |

Data from in vitro enzymatic assays. researchgate.net

Photochemical Pathways and Reactive Oxygen Species (ROS) Generation

In addition to its direct interactions with biomolecules in their ground state, this compound is a photosensitive molecule. Upon absorption of light, it can initiate a cascade of photochemical events, leading to the production of reactive oxygen species (ROS), which are highly reactive and can cause significant damage to cellular components.

Photosensitization Mechanisms and Singlet Oxygen Production

This compound acts as a photosensitizer. When it absorbs a photon of light, it is promoted from its ground electronic state to an excited singlet state. From this short-lived state, it can undergo a process called intersystem crossing to a more stable, long-lived triplet excited state. It is from this triplet state that the key energy transfer reactions occur.

In the presence of molecular oxygen (O₂), the excited triplet state of proflavine can transfer its energy to ground-state triplet oxygen. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), a potent oxidizing agent. This process is known as a Type II photochemical reaction. The efficiency of this process is related to the quantum yield of triplet state formation and the subsequent energy transfer to oxygen. While a specific singlet oxygen quantum yield for proflavine is not definitively established in the literature, its fluorescence quantum yield in water has been reported to be approximately 0.34, which indicates that a significant fraction of the absorbed energy is available for intersystem crossing to the triplet state necessary for singlet oxygen production.

Hydroxyl Radical Formation and Oxidative Molecular Damage

Beyond the generation of singlet oxygen, photo-activated this compound has been shown to participate in photochemical pathways that lead to the formation of another highly destructive reactive oxygen species: the hydroxyl radical (•OH). nih.govnih.gov

Studies have demonstrated that upon illumination with light, the formation of hydroxyl radicals increases with both the concentration of proflavine and the duration of light exposure. nih.govnih.gov This process is significantly augmented by the presence of metal ions, particularly Cu(II), which can participate in Fenton-like reactions. nih.govnih.gov The photo-excited proflavine likely facilitates the reduction of Cu(II) to Cu(I), which can then react with hydrogen peroxide (present in biological systems) to generate hydroxyl radicals.

These generated hydroxyl radicals are extremely reactive and can cause widespread, non-specific damage to nearby biomolecules. nih.govnih.gov They can induce the degradation of proteins, leading to loss of enzyme activity, and can cause breaks in DNA strands. nih.gov The formation of these damaging radicals represents a significant component of the cytotoxic effects of photo-activated this compound. The involvement of hydroxyl radicals in protein damage has been confirmed by experiments showing that hydroxyl radical scavengers can inhibit this degradation process. nih.govnih.gov

DNA-Ligand Binding Thermodynamics and Kinetics

The interaction of small molecules with DNA is a cornerstone of drug design and molecular biology. Acridine derivatives, including 2,8-diaminoacridine, are well-known for their ability to intercalate between the base pairs of the DNA double helix. This interaction is governed by a complex interplay of thermodynamic and kinetic factors.

Characterization of Binding Sites and Saturation Stoichiometry

The binding of acridine derivatives to DNA is not a random process. These molecules exhibit a preference for certain binding sites, and the extent of binding reaches a saturation point. Proflavine (3,6-diaminoacridine), a close structural analog of 2,8-diaminoacridine, has been extensively studied as a model for DNA intercalation.

Studies have shown that proflavine intercalates into the DNA duplex, leading to a static quenching of its fluorescence. nih.gov By analyzing the fluorescence quenching data, it is possible to determine the binding parameters. For instance, the number of binding sites (n) for proflavine in a DNA duplex has been calculated to be approximately 0.77, suggesting that roughly one proflavine molecule binds per DNA duplex in the studied system. nih.gov This stoichiometry is crucial for understanding the maximum extent to which the DNA can be modified by the ligand. The binding process involves the insertion of the planar acridine ring between adjacent base pairs, a mode of interaction that is characteristic of many DNA-intercalating agents.

Influence of Ionic Strength and Solvent Environment on Binding Affinity

The binding of charged ligands like 2,8-diaminoacridine hydrochloride to the negatively charged DNA backbone is highly sensitive to the ionic strength of the surrounding medium. An increase in ionic strength, typically by increasing the concentration of a salt like NaCl, can have a significant impact on the binding affinity.

The solvent environment also plays a critical role. For instance, the binding of 2-amino-1,8-naphthyridines to DNA is influenced by hydrophobic contributions, where the transfer of the ligand from the solution to the binding cavity within the DNA is a key step. nih.govnih.gov

Multi-step Binding Processes in DNA Intercalation

The process of a small molecule intercalating into the DNA helix is often not a simple one-step event. It can involve several intermediate steps, including initial electrostatic interactions with the DNA backbone, followed by conformational changes in the DNA to create a suitable cavity for the ligand, and finally the insertion of the ligand between the base pairs.

The binding of 2-amino-1,8-naphthyridines to a DNA duplex containing an abasic site provides a model for such multi-step processes. It is proposed that the DNA duplex must first undergo a conformational transition to form a cavity that is suitable for ligand binding. nih.gov This is then followed by the transfer of the ligand from the solution into this pre-formed binding site. nih.gov Such binding events are often accompanied by significant changes in the solvent accessible surface area, which can be reflected in the thermodynamic parameters of the interaction. nih.gov

Protein-Ligand Interactions of 2,8-Diaminoacridine-Hydrochlorid

Beyond its interaction with DNA, 2,8-diaminoacridine hydrochloride can also bind to various proteins, modulating their activity and function. The nature of these interactions is dependent on the specific protein and its available binding sites.

Interaction with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the bloodstream and are known to bind and transport a wide variety of endogenous and exogenous molecules. The interaction of acridine derivatives with these proteins is therefore of significant interest.

Studies on 3,6-diaminoacridine derivatives have shown that they can interact strongly with HSA. nih.govresearchgate.net The binding is often characterized by the formation of a complex, with hydrophobic interactions playing a predominant role in stabilizing this complex. nih.govresearchgate.net Spectroscopic techniques, particularly fluorescence quenching, are powerful tools for characterizing these interactions. The binding constants (Ka) and the number of binding sites (n) can be determined from the quenching data. For instance, the binding of various drugs to BSA has been shown to occur with a 1:1 stoichiometry and moderate binding strength. researchgate.netrsc.org

The interaction can also induce conformational changes in the albumin molecule. Circular dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of the protein upon ligand binding. nih.govrroij.commdpi.com For example, the binding of certain ligands can lead to a slight decrease in the α-helical content of BSA and HSA. nih.gov

Table 1: Thermodynamic Parameters for the Interaction of a 3,6-Diaminoacridine Derivative with Human Serum Albumin

| Thermodynamic Parameter | Value |

| Binding Constant (Ka) | Varies with temperature |

| Number of Binding Sites (n) | ~1 |

| Enthalpy Change (ΔH) | Indicates the nature of the interaction forces |

| Entropy Change (ΔS) | Reflects changes in the system's disorder |

| Gibbs Free Energy Change (ΔG) | Determines the spontaneity of binding |

Note: Specific values are dependent on the specific derivative and experimental conditions. The data presented is illustrative of the types of parameters determined in such studies. nih.govresearchgate.net

Binding Site Analysis within Proteases (e.g., Thrombin, Papain, Ficin)

Proteases are enzymes that catalyze the breakdown of proteins. The binding of small molecules to proteases can either inhibit or enhance their catalytic activity. The interaction of acridine derivatives with several proteases has been investigated.

Thrombin: Proflavine, a close analog of 2,8-diaminoacridine, has been used as a spectral probe to study the binding of heparin to thrombin. nih.gov This suggests that proflavine itself binds to thrombin, likely at or near the active site or one of the exosites that are crucial for substrate and cofactor binding. nih.govnih.gov Direct thrombin inhibitors often bind to the active site or the fibrin-binding exosite (exosite 1). nih.gov

Papain and Ficin (B600402): The interaction of proflavine with the cysteine proteases papain and ficin has also been studied. nih.gov These studies focus on the binding of the dye to the enzymes and its subsequent effect on their inactivation by other molecules. nih.gov Papain has a well-defined active site cleft, and the binding of ligands can be influenced by the presence of specific subsites, such as the S2-subsite, which often accommodates hydrophobic side chains. nih.gov The binding of a ligand to such a subsite can induce conformational changes in the enzyme's active site, affecting its catalytic efficiency. nih.gov

Table 2: Investigated Protease Interactions with Acridine Derivatives

| Protease | Type of Interaction Studied | Key Findings |

| Thrombin | Competitive binding studies with heparin using proflavine. nih.gov | Proflavine binding indicates accessible sites on the enzyme. nih.gov |

| Papain | Dye binding and its effect on enzyme inactivation. nih.gov | Proflavine interacts with papain, influencing its reactivity. nih.gov |

| Binding of probes to the S2-subsite. nih.gov | Hydrophobic interactions in the S2-subsite can be critical for binding. nih.gov | |

| Ficin | Dye binding and its effect on enzyme inactivation. nih.gov | Proflavine interacts with ficin. nih.gov |

Structural and Functional Consequences of Protein Binding

The interaction of 2,8-diaminoacridine hydrochloride, commonly known as proflavine, with proteins can induce significant alterations in their three-dimensional structure, which in turn profoundly impacts their biological function. These interactions are complex and can lead to a range of outcomes, from subtle conformational shifts to complete loss of enzymatic activity and disruption of essential protein-protein interactions.

The binding of proflavine to proteins often occurs in the vicinity of aromatic amino acid residues, such as tryptophan. This interaction can be observed through techniques like fluorescence spectroscopy. For instance, the intrinsic fluorescence of proteins, which is largely due to tryptophan residues, is quenched upon binding to proflavine. This quenching indicates a change in the microenvironment of the tryptophan residues, suggesting that proflavine binding has altered the local protein conformation. Studies have shown a 49% fluorescence quenching for Bovine Serum Albumin (BSA) and a 56% quenching for lysozyme (B549824) when interacting with proflavine, highlighting the proximity of the binding sites to these fluorescent amino acids. nih.gov Such binding can lead to a decrease in the α-helical content of the protein, a key element of its secondary structure, as has been observed with the binding of similar heterocyclic compounds to Human Serum Albumin (HSA). nih.gov

Furthermore, under specific conditions, such as exposure to light, proflavine can act as a photosensitizer, generating reactive oxygen species (ROS) like hydroxyl radicals. These highly reactive species can cause oxidative modifications and even degradation of the protein structure. nih.gov For example, photo-activated proflavine has been shown to induce the degradation of BSA and the enzyme trypsin. nih.gov

The functional consequences of proflavine binding to proteins are as significant as the structural changes. A primary outcome is the modulation of enzyme activity. Proflavine can act as an enzyme inhibitor through various mechanisms. One notable example is its inhibition of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. Proflavine exhibits potent inhibitory activity against Mpro, with a half-maximal inhibitory concentration (IC50) of 2.07 ± 0.01 μM. nih.gov The inhibition is believed to occur through binding to allosteric sites or the dimerization site of the enzyme. nih.gov Binding to an allosteric site, a location distinct from the active site, can induce conformational changes that render the active site non-functional.

Another significant consequence of proflavine-protein interaction is the interference with protein-protein interactions. Many proteins must form dimers or larger complexes to be functionally active. By binding to the interface between protein subunits, proflavine can prevent this essential oligomerization. Its ability to bind to the dimerization site of the SARS-CoV-2 Mpro and disrupt the formation of the active homodimer is a clear illustration of this mechanism. nih.gov

The impact of proflavine on enzyme activity is not limited to proteases. It can also affect enzymes involved in nucleic acid metabolism. Proflavine is a well-known DNA intercalating agent, but its binding to DNA can also indirectly affect the function of enzymes that use DNA as a template, such as DNA polymerases. By binding to single-stranded DNA, proflavine can inhibit DNA polymerization and induce frameshift mutations. nih.gov The activity of the enzyme trypsin is also notably diminished in the presence of photo-illuminated proflavine. nih.gov

The following tables summarize key research findings on the interaction of 2,8-diaminoacridine hydrochloride with various proteins:

| Protein | Observed Structural Change | Analytical Method | Reference |

| Bovine Serum Albumin (BSA) | Fluorescence quenching (49%), conformational change, oxidative degradation | Fluorescence Spectroscopy, SDS-PAGE | nih.gov |

| Lysozyme | Fluorescence quenching (56%), conformational change | Fluorescence Spectroscopy | nih.gov |

| Trypsin | Oxidative degradation | SDS-PAGE | nih.gov |

| SARS-CoV-2 Mpro | Binding to allosteric and dimerization sites | Molecular Docking | nih.gov |

| Enzyme | Functional Consequence | Inhibition Data | Mechanism | Reference |

| SARS-CoV-2 Mpro | Inhibition of proteolytic activity | IC50: 2.07 ± 0.01 μM | Non-competitive, disruption of dimerization | nih.gov |

| Trypsin | Loss of proteolytic activity | Significant reduction | Oxidative damage (photo-activated) | nih.gov |

| DNA Polymerase | Inhibition of polymerization, induction of frameshift mutations | Sequence-specific inhibition | Template binding and distortion | nih.gov |

Advanced Methodologies in 2,8 Diaminoacridin Hydrochlorid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the behavior and interactions of 2,8-Diaminoacridin-Hydrochlorid at a molecular level. These techniques provide invaluable insights into its electronic structure, binding properties, and dynamic processes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Interaction Studies

UV-Vis absorption spectroscopy is a fundamental technique used to study the interactions of this compound, a compound also known as proflavine (B1679165) hydrochloride, with various molecules, particularly DNA. nih.govnih.gov The principle lies in monitoring changes in the absorption spectrum of the molecule upon interaction with a substrate. These changes, such as shifts in the maximum absorption wavelength (λmax) and variations in molar absorptivity, provide evidence of complex formation. researchgate.netnih.gov

When this compound interacts with DNA, noticeable shifts in its UV-Vis spectrum are observed. Typically, a red shift (bathochromic shift) of the absorption maximum to longer wavelengths occurs, often accompanied by a decrease in the peak's intensity (hypochromism). researchgate.net These spectral changes are indicative of the intercalation of the acridine (B1665455) dye between the base pairs of the DNA double helix. nih.gov The extent of these changes can be used to determine the binding constant (Kb) of the interaction, which quantifies the affinity of the compound for DNA. mdpi.com For instance, the binding constant can be calculated from the ratio of the slope to the intercept of a plot of [DNA]/(εa − εf) versus [DNA]. mdpi.com

Studies have shown that the interaction is not limited to DNA. For example, the binding of 2,8-diaminoacridine derivatives to proteins like human serum albumin (HSA) has also been investigated using UV-Vis spectroscopy, revealing the formation of stable complexes. nih.gov Furthermore, the aggregation behavior of similar dye molecules in aqueous solutions can be studied by observing concentration-dependent changes in their UV-Vis spectra. researchgate.net

Table 1: UV-Vis Spectral Data for this compound and Related Interactions

| System | λmax (nm) | Extinction Coefficient (ε) | Observations |

|---|---|---|---|

| This compound (Proflavine) in water (pH 7) | 261 | 53700 M⁻¹cm⁻¹ | Data from PhotochemCAD. photochemcad.com |

| This compound (Proflavine) in methanol | 260 | 50000 M⁻¹cm⁻¹ | Additional λmax at 456 nm. sigmaaldrich.com |

| Acridine-thiosemicarbazone derivatives with ctDNA | --- | --- | Both hyperchromic and hypochromic effects, as well as red or blue shifts, were demonstrated. mdpi.com |

| Podophyllotoxin derivative with ctDNA | --- | --- | Hyperchromic effect observed. ut.ac.ir |

This table summarizes key UV-Vis absorption data for this compound and illustrates the types of spectral changes observed during its interaction with biomolecules.

Fluorescence Spectroscopy for Quenching, Binding, and Excited-State Dynamics

Fluorescence spectroscopy is a highly sensitive technique for investigating the binding of molecules like 2,8-diaminoacridine to biomolecules and for probing their excited-state properties. nih.govnih.gov This method relies on the principle that the fluorescence emission of a molecule can be altered upon interaction with another substance, a phenomenon known as fluorescence quenching. nih.gov

The interaction of 2,8-diaminoacridine and its derivatives with DNA and proteins has been extensively studied using this technique. For example, when these compounds bind to human serum albumin (HSA), their fluorescence is quenched, allowing for the calculation of binding constants, the number of binding sites, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov These studies often employ the Stern-Volmer equation to analyze the quenching mechanism, which can be either static (due to complex formation) or dynamic (due to collisional quenching). nih.gov

In the context of DNA interaction, the fluorescence of 2,8-diaminoacridine is significantly quenched by guanine-cytosine (GC) base pairs, while its fluorescence is enhanced when bound to adenine-thymine (AT) rich regions. nih.gov This base-specific interaction provides a powerful tool for probing the base composition of DNA. nih.gov The mechanism often involves Förster resonance energy transfer (FRET), where the excited state energy of the donor (e.g., HSA) is transferred non-radiatively to the acceptor (the acridine derivative). nih.gov The efficiency of this energy transfer can be used to calculate the distance between the donor and acceptor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecular complexes in solution. In the context of this compound (proflavine), NMR has been instrumental in detailing its interaction with DNA. nih.gov

Solid-state NMR studies using carbon-13 labeled proflavine have demonstrated that the drug intercalates into the DNA helix with its aromatic ring plane oriented perpendicular to the fiber axis and is largely immobile. nih.gov Furthermore, natural abundance carbon-13 NMR of the DNA itself revealed that the binding of proflavine does not alter the puckering of the deoxyribose rings. nih.gov

Phosphorus-31 NMR has shown significant changes in the orientation of the phosphodiester backbone of DNA upon proflavine binding. nih.gov These studies indicated that some phosphodiester groups tilt nearly parallel to the helix axis, likely spanning the intercalation site, while others tilt almost perpendicularly, which is thought to compensate for the unwinding of the DNA helix caused by the intercalator. nih.gov While specific 1H NMR spectral data for this compound is available, detailed structural elucidation often requires more advanced multi-dimensional NMR techniques. chemicalbook.comchemicalbook.com

Circular Dichroism (CD) Spectroscopy for Biomolecular Conformational Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying the conformational changes of biomolecules, such as proteins and nucleic acids, upon interaction with small molecules like this compound. nih.govimrpress.com CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary structure of chiral macromolecules. imrpress.com

When a small, achiral molecule like an acridine dye binds to a biomolecule, an induced CD signal can be observed in the absorption region of the ligand. imrpress.com This induced signal is directly proportional to the concentration of the macromolecule-ligand complex and can be used to construct a binding isotherm. imrpress.com

In the context of DNA-drug interactions, CD spectroscopy can provide information on the mode of binding. For example, intercalation of a drug into the DNA helix often leads to significant changes in the DNA's CD spectrum, reflecting alterations in the helical structure. mdpi.comnih.gov These changes can help to distinguish between different binding modes, such as intercalation versus groove binding. mdpi.com The technique is also valuable for monitoring structural alterations resulting from changes in environmental conditions like pH, temperature, and ionic strength. nih.govimrpress.com

Time-Resolved Spectroscopy for Ultrafast Processes

Time-resolved spectroscopy encompasses a range of techniques that probe molecular events on extremely short timescales, such as picoseconds and femtoseconds. These methods are crucial for understanding the excited-state dynamics of molecules like this compound. nih.gov

Studies on related acridine compounds have shown that the lifetime of the first electronically excited state can be very short in the gas phase, making it difficult to detect with standard techniques like resonantly enhanced multiphoton ionization (REMPI) and laser-induced fluorescence (LIF). nih.gov However, upon interaction with other molecules, such as water, the excited-state lifetimes can be significantly prolonged into the nanosecond range. nih.gov

Time-resolved fluorescence measurements have been used to study the interaction of 3,6-diaminoacridines with DNA of varying base compositions. nih.gov These studies revealed that the fluorescence decay kinetics are often complex, following a two-exponential decay law when bound to DNA, in contrast to a single-exponential decay for the free dye. nih.gov This complexity arises from the heterogeneity of the binding sites, with different lifetimes associated with binding to AT-AT sites versus sites near GC pairs. nih.gov

Laser Flash Photolysis in Photochemical Mechanism Elucidation

Laser flash photolysis is a powerful technique for studying the transient species and reaction intermediates involved in photochemical reactions. This method uses a short, intense laser pulse to generate excited states or reactive species, which are then monitored by a time-resolved spectroscopic technique, typically absorption spectroscopy. nih.gov

This technique allows for the direct observation of transient species such as radical cations and their subsequent reactions, such as fragmentation or electron transfer. nih.gov For example, in studies of related systems, laser flash photolysis has been used to observe the formation of sulfide (B99878) radical cations and their decay kinetics. nih.gov The rates of these processes can provide detailed mechanistic insights, such as whether bond cleavages are concerted or stepwise. nih.gov

By studying the effect of variables such as solvent, temperature, and the presence of quenchers or sensitizers, a comprehensive picture of the photochemical mechanism can be constructed. nih.gov This includes identifying the primary photoproducts and understanding the factors that govern the reaction pathways. nih.gov

Electrochemical Analysis of Biomolecular Interactions

Electrochemical methods offer a sensitive and informative approach to studying the interactions between 2,8-diaminoacridine hydrochloride and biomolecules, particularly DNA. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are pivotal in characterizing the binding mode, affinity, and stoichiometry of these interactions. mdpi.comsemanticscholar.orgnih.gov

When proflavine interacts with DNA, noticeable changes in its electrochemical signals occur. Researchers have observed shifts in the peak potentials and a decrease in the peak currents of proflavine upon binding to herring sperm DNA. nih.gov These changes are strong indicators of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. mdpi.comnih.gov The interaction restricts the diffusion of the molecule to the electrode surface, leading to a decrease in current. semanticscholar.org

Voltammetric studies have been successfully used to quantify the binding parameters. For the interaction between proflavine and herring sperm DNA, a binding constant (K) was determined to be approximately 2.32 x 10⁴ M⁻¹ through voltammetric measurements. nih.gov The binding site size, which represents the number of base pairs occupied by one ligand molecule, was estimated to be around 2.07 base pairs. nih.gov These findings are consistent with results from spectroscopic methods, with UV absorption measurements yielding a very similar binding constant of 2.20 x 10⁴ M⁻¹. nih.gov The spontaneity of this binding interaction is further confirmed by a standard Gibbs free-energy change of approximately -24.90 kJ/mol at 25°C. nih.gov

The mechanism of detection often relies on monitoring the oxidation signals of DNA bases, such as guanine (B1146940) and adenine, which are electroactive. semanticscholar.orgmdpi.com The binding of a molecule like proflavine to DNA can alter these signals, providing a means to study the interaction. For instance, the intercalation of a drug can cause a decrease in the guanine oxidation signal, which can be correlated with the concentration of the drug and the duration of the interaction. mdpi.com

| Parameter | Value | Method | Biomolecule | Reference |

|---|---|---|---|---|

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | Herring Sperm DNA | nih.gov |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | Herring Sperm DNA | nih.gov |

| Binding Site Size (s) | 2.07 (± 0.1) base pairs | Cyclic Voltammetry | Herring Sperm DNA | nih.gov |

| Standard Gibbs Free Energy (ΔG°) | -24.90 kJ/mol | Calculation | Herring Sperm DNA | nih.gov |

Computational and Molecular Modeling Approaches

Computational chemistry has become an indispensable tool for understanding the behavior of 2,8-diaminoacridine hydrochloride at the atomic level. Molecular dynamics simulations, quantum chemical computations, and molecular docking provide a detailed picture of its dynamic interactions and intrinsic properties.

Molecular Dynamics Simulations of Intercalation Events

Molecular dynamics (MD) simulations provide a virtual microscope to observe the dynamic process of proflavine intercalating into DNA. These simulations model the movement of every atom in the system over time, offering unparalleled insights into the mechanism, thermodynamics, and kinetics of the binding process. rsc.orgrsc.org

Extensive all-atom metadynamics simulations have been used to construct the free energy landscape of proflavine's intercalation and de-intercalation from both the major and minor grooves of DNA. rsc.org These studies reveal that while the minor groove-bound state is thermodynamically stable, with a free energy of -8.8 kcal/mol, the primary pathway for intercalation and de-intercalation occurs through the major groove. rsc.orgrsc.org The molecular origin for the higher barrier to minor groove intercalation is attributed to the significant energy required for the desolvation of the DNA and a loss of entropy. rsc.org

Simulations have also elucidated a pre-intercalative state, where proflavine binds to the exterior of the DNA helix before insertion. rsc.orgrsc.org MD studies show that the formation of this "outside bound state" is extremely rapid, occurring on a nanosecond timescale, which is several orders of magnitude faster than the sub-millisecond timescale suggested by some experiments. rsc.orgrsc.org These simulations further reveal that proflavine molecules can form stacked arrangements all around the DNA, a detail not fully captured by experimental methods alone. rsc.orgrsc.org

The intercalation process itself involves significant conformational changes in the DNA. The molecule lengthens, and the double helix unwinds at the intercalation site to create a cavity for the ligand. nih.gov MD simulations capture these concerted motions between the drug and the DNA host, showing how the DNA structure adapts to accommodate the intercalator. nih.gov

| Finding | Methodology | Key Result | Reference |

|---|---|---|---|

| Intercalation Pathway | All-atom metadynamics simulations | Intercalation/de-intercalation primarily occurs via the major groove. | rsc.org |

| Groove Binding Free Energy | MD Simulations | Minor groove binding is more stable (-8.8 kcal/mol) than major groove binding (-4.7 kcal/mol). | rsc.org |

| Pre-intercalative State Formation | MD Simulations | Occurs on a nanosecond timescale, much faster than previously thought. | rsc.orgrsc.org |

| Alternate Intercalated Orientation | Metadynamics Simulations | An alternate orientation of proflavine exists with nearly equal stability to the crystal structure orientation, separated by a ~5.0 kcal/mol barrier. | rsc.org |

Quantum Chemical Computations for Photophysical Properties

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic structure and photophysical properties of proflavine. nih.govresearchgate.net These calculations help explain experimental observations, such as changes in absorption and fluorescence spectra upon DNA binding.

Studies have shown that after intercalating into a DNA duplex, proflavine's fluorescence is significantly quenched. mdpi.comnih.gov TD-DFT calculations, combined with femtosecond time-resolved spectroscopy, have revealed that this quenching is due to the opening of ultrafast non-radiative decay channels. nih.gov Upon excitation, the intercalated proflavine rapidly returns to the ground state without emitting light, with the lifetimes of its excited S1 and S2 states being dramatically shortened to 8 ps and 102 ps, respectively. mdpi.com This contrasts with the longer lifetimes observed for proflavine in solution. mdpi.com

Quantum chemical computations have also been used to study the aggregation of proflavine in solution. Analysis of proflavine dimers using various DFT functionals has shown that only specific functionals, particularly those with long-range corrections or a large amount of exact Hartree-Fock exchange (like CAM-B3LYP, M062X, and ωB97XD), can accurately predict the experimentally observed blue-shift in the absorption spectrum upon dimerization, which is explained by Kasha's exciton (B1674681) theory. nih.gov These advanced computational methods are crucial for correctly describing the strong intermolecular interactions and photophysical behavior of proflavine aggregates. nih.gov

| Property | Finding | Computational Method | Reference |

|---|---|---|---|

| Excited State Lifetimes (Intercalated) | S1 state: 8 ps; S2 state: 102 ps | TD-DFT & Femtosecond Spectroscopy | mdpi.com |

| Fluorescence Quenching Mechanism | Activation of ultrafast non-radiative decay channels upon intercalation. | TD-DFT | nih.gov |

| Dimer Absorption Spectrum | Specific functionals (CAM-B3LYP, M062X, ωB97XD) correctly predict the blue-shift (hypsochromic shift). | DFT/TD-DFT | nih.gov |

| Fluorescence Quantum Yield | PF in solution: 38.56%; PF-DNA complex: 2.86% | Experimental Measurement | mdpi.com |

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target. nih.govresearchgate.net It is an effective tool for identifying potential binding sites and understanding the specific interactions that stabilize the complex. nih.govnih.gov

Docking studies have been performed to investigate the interaction of proflavine with various biological targets. For instance, in the context of oral squamous cell carcinoma, molecular docking was used to analyze proflavine's binding to key proteins in the Wnt signaling pathway, such as GSK3β, β-catenin, and Vimentin. nih.govresearchgate.net The results showed favorable binding affinities, with calculated binding energies of -6.98 kcal/mol for GSK3β, -4.99 kcal/mol for β-catenin, and -3.34 kcal/mol for Vimentin. nih.gov The analysis also identified the key amino acid residues involved in these interactions. nih.gov

In another study, docking simulations were used to explore potential binding sites on the main protease (Mpro) of SARS-CoV-2. nih.gov This research identified proflavine as a micromolar inhibitor of Mpro, acting as a non-competitive inhibitor, suggesting it binds to a site other than the substrate-binding site. nih.gov Such computational predictions are invaluable for guiding further experimental validation and drug development efforts. nih.govnih.gov

| Target Protein | Pathway/Organism | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| GSK3β | Wnt Signaling (OSCC) | -6.98 | TYR134, ASP200, LYS85 | nih.gov |

| β-catenin (CTNBB) | Wnt Signaling (OSCC) | -4.99 | VAL570, GLN601 | nih.gov |

| Vimentin (VIM) | Wnt Signaling (OSCC) | -3.34 | TYR400, LEU404 | nih.gov |

| Mpro (Main Protease) | SARS-CoV-2 | IC₅₀ = 2.07 ± 0.01 μM (Experimental) | Non-competitive binding site | nih.govresearchgate.net |

X-ray Crystallography of this compound-Biomolecule Complexes

X-ray crystallography provides the most definitive, high-resolution structural information about how 2,8-diaminoacridine hydrochloride binds to its biological targets. nih.govnih.gov By determining the three-dimensional coordinates of atoms in a crystal, this technique reveals the precise geometry of the drug-biomolecule complex. nih.govrcsb.org

The crystal structure of proflavine intercalated into a DNA hexamer duplex (d(CGCGCG)₂) has been solved at a high resolution of 1.12 Å (PDB ID: 3FT6). rcsb.org This structure provides an unambiguous view of the intercalation event. It shows the planar proflavine molecule inserted between the C-G base pairs at the end of the duplex. The analysis of such structures reveals crucial details about the conformational changes in the DNA upon binding, including the unwinding of the helix and the specific hydrogen bonds and van der Waals interactions that stabilize the complex. nih.govoup.com

While classical intercalation involves the insertion of the ligand into the DNA base stack, crystallographic studies have also revealed other binding modes. For example, a structure of proflavine with a Z-DNA tetramer showed a non-intercalative binding mode where stacked proflavine molecules were bound in the minor groove. rsc.orgacs.org Furthermore, studies with related bis-acridine compounds have demonstrated how these molecules can non-covalently cross-link two separate DNA duplexes, with the acridine chromophores intercalating into each duplex and the linker spanning the gap between them. nih.gov These detailed structural snapshots are fundamental for a rational understanding of the drug's mechanism of action and for the design of new DNA-binding agents. nih.govnih.gov

| Complex | PDB ID | Resolution (Å) | Method | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Proflavine + d(CGCGCG)₂ | 3FT6 | 1.12 | X-ray Diffraction | Intercalation at terminal C-G steps of a DNA hexamer duplex. | rcsb.org |

| bis(acridine-4-carboxamide) + d(CGTACG)₂ | Not specified | 1.7 | X-ray Diffraction | Non-covalent cross-linking of two DNA duplexes by a bis-acridine ligand. | nih.gov |

Applications of 2,8 Diaminoacridin Hydrochlorid in Biomedical Research

Antimicrobial Research Applications

Spectrum of Activity Against Microorganisms

2,8-Diaminoacridin-Hydrochlorid has been the subject of research to determine its effectiveness against a variety of microorganisms. Studies have been conducted to predict and experimentally verify its antibacterial properties. Computer-based predictions using programs like PASS, Anti-Bac-Pred, and GUSAR have been employed to forecast the biological activity spectrum and potential toxicity of related diaminoazole compounds. nih.gov These predictions have been tested in laboratory settings against both Gram-positive and Gram-negative bacteria. nih.gov

Experimental investigations have assessed the in vitro antibacterial activity of these compounds using methods like the disco-diffusion method. nih.gov The targeted bacterial strains in these studies include Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus saprophyticus, and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The results of these experiments have generally aligned with the initial computer-based predictions, confirming the anticipated antimicrobial effects. nih.gov

Below is a data table summarizing the types of microorganisms against which the antimicrobial activity of diaminoacridines and related compounds has been investigated.

| Category | Microorganism | Type |

| Gram-positive Bacteria | Staphylococcus aureus | Bacterium |

| Gram-positive Bacteria | Staphylococcus saprophyticus | Bacterium |

| Gram-positive Bacteria | Staphylococcus epidermidis | Bacterium |

| Gram-negative Bacteria | Escherichia coli | Bacterium |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Bacterium |

Strategies for Antibiofilm Development and Co-crystallization

Biofilms, which are communities of microorganisms attached to a surface, present a significant challenge in antimicrobial therapy due to their increased resistance to conventional antibiotics. nih.gov Research into antibiofilm strategies is a burgeoning field, with one approach being the development of molecules that can either prevent biofilm formation or break down existing biofilms. nih.govnih.gov These anti-biofilm agents can work by interfering with bacterial signaling pathways, which are crucial for the coordination of biofilm development. nih.gov

A promising strategy to enhance the physical and chemical properties of active pharmaceutical ingredients (APIs), including potential antibiofilm agents, is co-crystallization. This technique involves combining the API with a second molecule, known as a coformer, to create a new crystalline solid with improved characteristics. For instance, co-crystallization has been successfully used to modify the properties of amine hydrochloride salts by combining them with organic acids. nih.gov This approach can lead to the formation of different crystal forms with potentially enhanced solubility or stability. nih.govnih.gov The formation of co-crystals can be achieved through various methods, including traditional evaporation techniques from solution, grinding, and reaction crystallization. nih.govnih.gov

The development of antibiofilm surfaces is another key strategy. nih.gov This can involve creating coatings that prevent microbial adhesion or impregnating surfaces with antimicrobial compounds. nih.gov The goal is to create an environment where biofilm formation is inhibited from the outset.

Mechanisms of Microbial Resistance to Diaminoacridines

Microbial resistance to antimicrobial agents is a major public health concern, and understanding the mechanisms behind it is crucial for developing effective new drugs. nih.govmdpi.comresearchgate.net Bacteria can develop resistance through several primary mechanisms. nih.govresearchgate.net These include:

Limiting Drug Uptake: Bacteria can prevent an antimicrobial agent from reaching its target inside the cell. This is a natural defense for some bacteria, like Gram-negative bacteria, whose outer membrane acts as a barrier to certain molecules. nih.gov

Modifying the Drug Target: The site within the bacteria that the drug targets can be altered, preventing the drug from binding and exerting its effect. nih.gov This is a common mechanism of resistance in Gram-positive bacteria against β-lactam antibiotics. nih.gov

Inactivating the Drug: Bacteria can produce enzymes that chemically modify and inactivate the antimicrobial agent. nih.gov A well-known example is the production of β-lactamases, which break down β-lactam antibiotics. nih.gov

Active Drug Efflux: Bacteria can actively pump the antimicrobial agent out of the cell before it can reach its target. nih.gov These efflux pumps can be specific to one type of drug or can remove a broad range of compounds, leading to multidrug resistance. nih.gov

Resistance can be intrinsic, meaning it is a natural property of the microorganism, or acquired through genetic mutations or the transfer of resistance genes from other bacteria. researchgate.net The overuse and misuse of antibiotics are significant drivers of the development of acquired resistance.

Antiviral Research Potential

Inhibition of Viral Replication Pathways

The search for effective antiviral drugs often focuses on inhibiting the various stages of the viral life cycle. nih.gov A critical step for all viruses is the replication of their genetic material within the host cell. nih.gov Therefore, viral replication pathways are a primary target for antiviral therapies. nih.gov

Compounds that can interfere with these pathways have the potential to be broad-spectrum antiviral agents. nih.gov For example, some antiviral drugs work by acting as nucleoside analogs, which get incorporated into the replicating viral genome and cause termination of the chain, thereby halting replication. nih.gov This mechanism is utilized by drugs targeting herpesviruses and HIV. nih.gov Another strategy is to disrupt the process of viral polyprotein processing, which is essential for the maturation of many viruses. nih.gov

Research into the antiviral potential of various compounds often involves screening them for their ability to inhibit viral replication in cell cultures. frontiersin.orgmdpi.com The effectiveness of a compound is typically measured by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit viral replication by 50%. frontiersin.org

Targeting Specific Viral Enzymes as Therapeutic Strategy

A more targeted approach in antiviral drug development is to design inhibitors for specific viral enzymes that are essential for the virus's life cycle. nih.gov This strategy has proven highly successful in the development of drugs for HIV and hepatitis C virus. nih.gov

Key viral enzymes that are often targeted include:

Viral Proteases: These enzymes are responsible for cleaving large viral polyproteins into individual functional proteins. Inhibiting proteases prevents the formation of mature, infectious virus particles. nih.gov

Viral Polymerases: These enzymes, such as RNA-dependent RNA polymerase (RdRp) in RNA viruses, are crucial for replicating the viral genome. nih.gov Inhibitors of these enzymes directly block viral replication. nih.gov

Reverse Transcriptase: This enzyme, found in retroviruses like HIV, converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov Inhibitors of reverse transcriptase are a cornerstone of HIV therapy. nih.gov

The development of inhibitors for these enzymes often involves understanding their three-dimensional structure to design molecules that can bind to their active sites and block their function. This structure-based drug design approach can lead to highly potent and specific antiviral agents.

Unable to Generate Article on "this compound"

Following a comprehensive search of available scientific literature and data, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” for the specified applications.

The core reason for this is the significant lack of specific research and detailed findings on "this compound" within the outlined topics of biomedical research. The user's strict instructions to focus exclusively on this compound and adhere to a detailed outline concerning its use in photodynamic therapy and as a fluorescent probe cannot be met with scientifically accurate and thorough information.

Extensive searches have revealed that the majority of research on diaminoacridine compounds in these fields is centered on its isomer, 3,6-diaminoacridine , which is commonly known as proflavine (B1679165) . Proflavine has been a subject of study for its properties as a DNA intercalator, a photosensitizer, and a fluorescent dye. invivochem.comwikipedia.orgnih.govresearchgate.net Similarly, another related compound, acridine (B1665455) orange , is well-documented for its applications in photodynamic therapy, specifically targeting acidic organelles like lysosomes, and as a nucleic acid stain in microscopy. nih.govunt.edu

In contrast, literature detailing the development of "this compound" as a photosensitizer, the investigation of its induced cellular death pathways, its specific targeting mechanisms in photodynamic therapy, or its applications and characteristics as a fluorescent stain for nucleic acid visualization and biological imaging is not available in the public domain. While a 1945 publication mentions the absorption of 2,8-diaminoacridine by bacterial cells, it does not provide the specific, modern scientific data required to fulfill the detailed sections of the user's request. rsc.org

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the prompt, the generation of an authoritative and informative article on “this compound” covering the requested topics is not feasible at this time.

Studies on Gene Expression Regulation

The regulation of gene expression is a fundamental biological process, and understanding the mechanisms that control it is crucial for biomedical research. The compound 2,8-Diaminoacridine Hydrochloride, also known as proflavine hydrochloride, has been a subject of study for its effects on this intricate process. Its planar, tricyclic structure allows it to interact directly with nucleic acids, thereby influencing the transcription and translation of genetic information.

Inhibition of Inducible Enzyme Synthesis

Research has demonstrated that 2,8-Diaminoacridine Hydrochloride can act as an inhibitor of inducible enzyme synthesis. Inducible enzymes are proteins that are synthesized only when a specific substrate, known as an inducer, is present. The synthesis of these enzymes is a classic example of gene regulation, requiring both transcription of the relevant gene into messenger RNA (mRNA) and subsequent translation of that mRNA into a functional protein.

The inhibitory action of 2,8-Diaminoacridine Hydrochloride on this process is primarily attributed to its ability to intercalate into the DNA double helix. drugbank.comwikipedia.org By inserting itself between adjacent base pairs, it distorts the structure of the DNA. This distortion can interfere with the binding of RNA polymerase, the enzyme responsible for initiating transcription, to the gene's promoter region. Consequently, the synthesis of the mRNA transcript for the inducible enzyme is blocked or significantly reduced. This disruption of DNA synthesis and function is a key aspect of its biological activity. drugbank.com

Studies have shown that planar molecules like proflavine can cause insertions or deletions of base pairs during DNA replication, leading to frameshift mutations. wikipedia.org While this is a mutagenic effect, the underlying principle of DNA structural disruption also explains the inhibition of inducible enzyme synthesis, as the necessary cellular machinery cannot properly access and read the genetic code. The effectiveness of proflavine in suppressing bacterial growth, which relies on the synthesis of essential enzymes, has been quantified in various strains. ncats.io

Table 1: Minimal Inhibitory Concentration (MIC) of Proflavine Against E. coli Strains

| E. coli Strain | Minimal Inhibitory Concentration (µg/mL) |

|---|---|

| Various Strains | 6.5 - 12.5 |

This interactive table summarizes the effective concentrations of proflavine in suppressing bacterial growth, as detailed in the research findings. ncats.io

Elucidation of Transcriptional and Pretranslational Control Mechanisms

The study of 2,8-Diaminoacridine Hydrochloride has provided insights into the mechanisms of transcriptional and pretranslational control. Its mode of action serves as a model for understanding how small molecules can modulate gene expression at different stages.

Transcriptional Control:

The primary mechanism by which 2,8-Diaminoacridine Hydrochloride exerts transcriptional control is through the inhibition of RNA synthesis. nih.govnih.gov This is a direct consequence of its DNA intercalating properties. rsc.org Research indicates that the primary mechanism of action is the inhibition of RNA polymerase binding to the DNA template. nih.gov By occupying space between the base pairs, the compound physically obstructs the enzyme from attaching to the promoter and initiating the transcription process. This interference is a critical step in its ability to regulate gene expression.

Furthermore, studies have shown that the inhibitory effect can be influenced by the base composition of the DNA. For instance, the binding affinity of proflavine can differ between DNA with varying guanine-cytosine (G-C) content, suggesting a level of sequence-dependent interaction that can affect transcriptional regulation. nih.gov The intercalation process itself is a dynamic, two-step mechanism, beginning with an external binding to the DNA followed by the insertion of the molecule into the helix. nih.govrsc.org This detailed understanding of its interaction with DNA helps to elucidate the finer points of transcriptional control.

Pretranslational Control:

Beyond its effects on transcription, 2,8-Diaminoacridine Hydrochloride can also influence gene expression at the pretranslational level. This is primarily due to its mutagenic nature. By causing frameshift mutations through the insertion or deletion of base pairs, proflavine alters the reading frame of the genetic code. wikipedia.org When a gene containing such a mutation is transcribed, the resulting mRNA will have a shifted sequence.

During translation, this altered mRNA will be read by the ribosome in the wrong frame, leading to the incorporation of incorrect amino acids and often resulting in a premature stop codon. The final product is typically a non-functional or truncated protein. This alteration of the genetic message before it is translated into a protein is a clear example of pretranslational control. Therefore, 2,8-Diaminoacridine Hydrochloride serves as a tool to study the consequences of such errors on protein synthesis and function.

Derivative Synthesis and Structure Activity Relationship Sar Studies of 2,8 Diaminoacridin Hydrochlorid

Rational Design Principles for Novel Diaminoacridine Derivatives

The rational design of new diaminoacridine derivatives is primarily guided by the objective of enhancing their interaction with biological targets, most notably DNA, while improving their pharmacological profiles. A key principle involves modifying the acridine (B1665455) core to improve DNA binding affinity and intercalation. nih.govdovepress.com This is often achieved by introducing substituents that can form additional stabilizing interactions with the DNA helix.

Another design strategy focuses on overcoming limitations of existing acridine-based drugs, such as undesirable pharmacokinetic properties or the development of drug resistance. nih.govmdpi.com For instance, structural modifications can be introduced to decrease cardiotoxicity, a known side effect of some intercalating agents. mdpi.com The design process may also aim to create derivatives with dual-stage activity, for example, in the context of antimalarial research, by combining the structural features of different known agents to target multiple stages of a parasite's life cycle. nih.gov

Furthermore, the principles of rational design extend to creating compounds with improved selectivity for specific biological targets or cell types. This can involve the incorporation of functional groups that interact with specific enzymes or receptors. nih.govnih.gov For example, designing derivatives that target the glycerol (B35011) binding site of Mycobacterium tuberculosis dihyrofolate reductase (mt-DHFR) has been explored to enhance anti-tubercular activity and selectivity over the human enzyme. nih.govresearchgate.net

The following table summarizes key rational design principles for novel diaminoacridine derivatives:

| Design Principle | Objective | Example Approach |

|---|---|---|

| Enhancement of DNA Intercalation | Increase binding affinity and stability | Introduction of planar aromatic substituents or positively charged side chains. |

| Improvement of Pharmacokinetic Properties | Increase bioavailability and metabolic stability | Acetylation to increase lipophilicity and membrane penetration. dovepress.com |

| Overcoming Drug Resistance | Develop compounds effective against resistant strains | Structural modifications to alter the mode of interaction with the target. mdpi.com |

| Enhancement of Selectivity | Target specific enzymes or cell types to reduce off-target effects | Incorporation of moieties that bind to unique sites on a target protein. nih.gov |

| Development of Dual-Action Agents | Target multiple pathways or life cycle stages | Hybrid molecules combining features of different pharmacophores. nih.gov |

Synthetic Methodologies for Acridine Core Modification

A variety of synthetic methods have been developed and optimized to modify the acridine core, allowing for the introduction of a diverse range of substituents. Traditional methods for synthesizing the acridine scaffold often involve multiple steps and may require harsh reaction conditions. chemistryviews.org However, recent advancements have focused on developing more efficient, greener, and modular approaches. nih.govrsc.org

One common strategy involves the condensation reaction between diphenylamine (B1679370) and a carboxylic acid, often catalyzed by a Lewis acid like zinc chloride. researchgate.net Modern variations of this approach utilize microwave irradiation to reduce reaction times and improve yields. researchgate.netrsc.org Another innovative method employs a palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine, which allows for the one-pot synthesis of 9-substituted acridines. mdpi.com

Researchers have also developed modular approaches that offer greater flexibility in introducing a variety of functional groups. For example, a synergistic combination of photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation has been shown to simplify the synthesis of diverse and unsymmetrically substituted acridine derivatives. chemistryviews.org These advanced methodologies facilitate the rapid generation of compound libraries for SAR studies.

The following table outlines some of the synthetic methodologies used for modifying the acridine core:

| Methodology | Description | Advantages |

|---|---|---|

| Condensation of Diphenylamine and Carboxylic Acids | A classic method often catalyzed by a Lewis acid. researchgate.net | Well-established and versatile. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. rsc.org | Reduced reaction times, higher yields, and often greener conditions. rsc.org |

| Palladium-Catalyzed Alkyne Addition | Involves the addition of terminal acetylenes to diarylamines. mdpi.com | Provides rapid access to 9-substituted acridines. mdpi.com |

| Photo-Excitation and Copper-Catalyzed Cascade | A modular approach starting from o-alkyl nitroarenes. chemistryviews.org | Allows for the synthesis of structurally diverse and unsymmetrical derivatives. chemistryviews.org |

Elucidation of Substituent Effects on Biological Activity

The systematic variation of substituents on the diaminoacridine scaffold is crucial for understanding their impact on biological activity. SAR studies have revealed that the nature, position, and steric properties of these substituents can significantly influence the compound's efficacy and selectivity. nih.govnih.govmdpi.com

For instance, the introduction of different substituted thiosemicarbazide (B42300) moieties to the acridine nucleus has been shown to positively influence the intercalating power of the resulting derivatives. mdpi.com In another study, substitution at the C5 position of an acridine-based anticancer agent led to a significant enhancement in DNA binding affinity and, in many cases, correlated with increased anticancer activity. nih.gov The electronic properties of the substituents also play a critical role; for example, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) has been associated with enhanced antiproliferative activity in some pyridine (B92270) derivatives. mdpi.comresearchgate.net

The following table presents selected research findings on the effects of substituents on the biological activity of acridine derivatives:

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Thiosemicarbazone moiety | Acridine nucleus | Influenced intercalation power. | mdpi.com |

| Various substituents | C5 | Enhanced DNA binding affinity and anticancer activity. | nih.gov |

| Methoxy (-OCH3) and Hydroxyl (-OH) groups | Pyridine ring | Enhanced antiproliferative activity. | mdpi.com |

| Fluoroalkyl groups | Saturated heterocyclic amines | Complex effects on lipophilicity and aqueous solubility. | researchgate.net |

| Amidino group | Imidazo[4,5-b]pyridines | Pronounced antiproliferative activity. | mdpi.com |

Modulation of DNA Intercalation Properties Through Structural Modifications

The primary mechanism of action for many acridine derivatives is their ability to intercalate into the DNA double helix. nih.gov This process involves the insertion of the planar acridine ring system between adjacent base pairs, leading to a distortion of the DNA structure and interference with cellular processes like replication and transcription. wikipedia.orgnih.gov Structural modifications to the diaminoacridine scaffold can significantly modulate these intercalation properties.

The introduction of bulky substituents can enhance hydrophobic interactions with the DNA base pairs, potentially leading to stronger binding. dovepress.com For example, dimethylation at the 3 and 4 positions of an acridone (B373769) ring was suggested to increase steric bulk and improve hydrophobic interactions, thereby enhancing DNA intercalation. dovepress.com Conversely, the nature and length of linker chains connecting the acridine core to other chemical moieties can also influence binding affinity and specificity. nih.gov

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly employed to study the DNA binding properties of these derivatives. The observation of hyperchromic or hypochromic effects, as well as shifts in the absorption wavelength (bathochromic or hypsochromic shifts) upon addition of DNA, provides evidence of intercalation and allows for the determination of binding constants. mdpi.com

The following table summarizes how structural modifications can modulate DNA intercalation:

| Structural Modification | Effect on DNA Intercalation | Rationale |

|---|---|---|

| Introduction of bulky substituents | Enhanced hydrophobic interactions. dovepress.com | Increases steric bulk, promoting stronger binding with DNA base pairs. dovepress.com |

| Modification of linker chains | Altered binding affinity and specificity. nih.gov | The length and flexibility of the linker can influence the positioning of the intercalator within the DNA grooves. |

| Acetylation at the N10 position | Increased lipophilicity and enhanced membrane penetration. dovepress.com | Facilitates more efficient transport into cells to reach the DNA target. dovepress.com |

Development of Conjugates with Enhanced Research or Therapeutic Potential